molecular formula C16H14N4O3 B11978823 N'-(4-Hydroxy-3-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(4-Hydroxy-3-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11978823
M. Wt: 310.31 g/mol
InChI Key: GASLVSDZVNKXBL-UFWORHAWSA-N
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Description

N’-(4-Hydroxy-3-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring, which is fused with a hydrazide group and a methoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Hydroxy-3-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

N’-(4-Hydroxy-3-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of N’-(4-Hydroxy-3-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its ability to form coordination complexes with metal ions can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Hydroxy-3-methoxybenzylidene)benzohydrazide
  • N’-(4-Hydroxy-3-methoxybenzylidene)nicotinohydrazide
  • N’-(4-Hydroxy-3-methoxybenzylidene)-2-naphthohydrazide

Uniqueness

N’-(4-Hydroxy-3-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring, which imparts distinct biological activities compared to other similar hydrazone compounds. The combination of the benzimidazole ring with the methoxybenzylidene moiety enhances its potential as a therapeutic agent, particularly in the fields of antimicrobial and anticancer research .

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H14N4O3/c1-23-15-6-10(2-5-14(15)21)8-19-20-16(22)11-3-4-12-13(7-11)18-9-17-12/h2-9,21H,1H3,(H,17,18)(H,20,22)/b19-8+

InChI Key

GASLVSDZVNKXBL-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)O

solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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